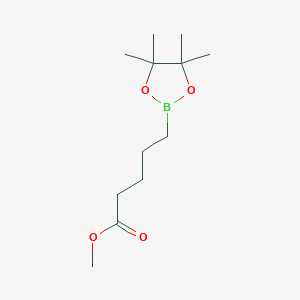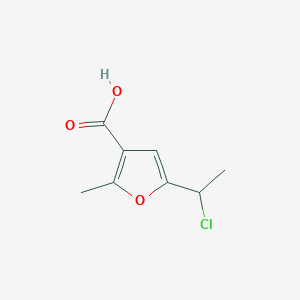![molecular formula C10H9N3O B6618014 1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one CAS No. 162435-05-4](/img/structure/B6618014.png)
1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-one, commonly referred to as 1-PEP, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, containing both a pyridine ring and a pyrazole ring. The structure of 1-PEP is highly versatile, allowing for a variety of synthetic modifications. This compound has been used in a variety of research applications, including biochemical and physiological research, drug design, and material sciences.
科学研究应用
1-PEP has a variety of applications in scientific research. It has been used as a model compound in drug design and material sciences, as well as in biochemical and physiological research. In drug design, 1-PEP can be used to study the interactions between drugs and their targets. In material sciences, it can be used to study the properties of various materials. In biochemical and physiological research, 1-PEP can be used to study the effects of various compounds on biological systems.
作用机制
1-PEP has several mechanisms of action that make it attractive for use in scientific research. It has been shown to interact with a variety of proteins, including enzymes, receptors, and transporters. It also has the ability to bind to DNA and RNA, allowing for the study of gene expression and regulation. Additionally, 1-PEP has been shown to interact with a variety of enzymes, allowing for the study of enzyme function and regulation.
Biochemical and Physiological Effects
1-PEP has been shown to have a variety of biochemical and physiological effects. It has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters. It has also been shown to interact with DNA and RNA, allowing for the study of gene expression and regulation. Additionally, 1-PEP has been shown to interact with a variety of enzymes, allowing for the study of enzyme function and regulation.
实验室实验的优点和局限性
1-PEP has several advantages as a research compound. It is relatively inexpensive and easy to synthesize, making it a viable option for many research applications. Additionally, 1-PEP is highly versatile, allowing for a variety of synthetic modifications. Furthermore, it has a variety of mechanisms of action, making it useful for a wide range of research applications.
However, 1-PEP does have some limitations. It is not as stable as other compounds, making it difficult to store for long periods of time. Additionally, 1-PEP is not as widely studied as other compounds, making it difficult to find reliable information on its effects and applications.
未来方向
1-PEP has a variety of potential applications in scientific research. It could be used to study the interactions between drugs and their targets, as well as the properties of various materials. Additionally, 1-PEP could be used to study the effects of various compounds on biological systems. It could also be used to study gene expression and regulation, as well as enzyme function and regulation. Furthermore, 1-PEP could be used to develop new drugs and materials, as well as to study the effects of environmental contaminants on biological systems. Finally, 1-PEP could be used to study the effects of various compounds on the human body, such as their potential to cause cancer or other diseases.
合成方法
1-PEP can be synthesized in a variety of ways, depending on the desired outcome. One common method is the synthesis of 1-PEP from pyridine and ethyl 3-bromopyrazole-1-carboxylate. This method involves the reaction of pyridine and ethyl 3-bromopyrazole-1-carboxylate in the presence of a base, such as potassium carbonate, to form 1-PEP. This method is relatively simple and cost effective, making it a popular choice for researchers.
属性
IUPAC Name |
1-(3-pyridin-2-ylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)13-7-5-10(12-13)9-4-2-3-6-11-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVVDTCZVOULJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(=N1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


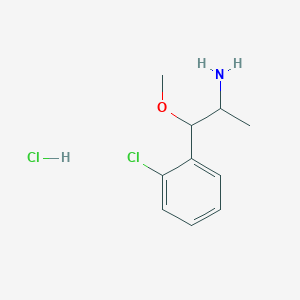

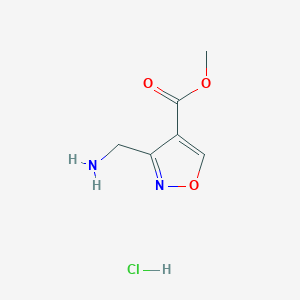
![2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6617970.png)
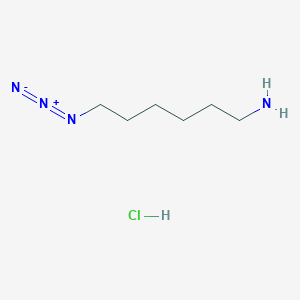

![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride](/img/structure/B6617991.png)

![[3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B6617999.png)

![1-[(phenylmethylidene)amino]-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B6618022.png)
